molecular formula C18H21N3O3 B2468479 2-phenoxy-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]acetamide CAS No. 2034579-21-8

2-phenoxy-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]acetamide

Cat. No.: B2468479
CAS No.: 2034579-21-8
M. Wt: 327.384
InChI Key: FASKIFGOLWYEBH-KOMQPUFPSA-N
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Description

2-phenoxy-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]acetamide ( 2034579-21-8) is a chemical compound with the molecular formula C18H21N3O3 and a molecular weight of 327.38 g/mol . Its structure features a trans-configured cyclohexyl ring core, which is substituted by a phenoxyacetamide group and a pyrazin-2-yloxy moiety. This specific (1r,4r) stereochemistry is critical for defining the molecule's three-dimensional shape and its subsequent interactions in biological systems. Researchers can acquire this compound from certified suppliers, with available purities and various quantities ranging from research-scale (1mg) to larger batches (50mg) . This product is intended For Research Use Only and is not for human, veterinary, or diagnostic applications. While a direct mechanism of action for this specific molecule is not fully elaborated in public sources, its structural framework is highly relevant for medicinal chemistry research. The scaffold, comprising a trans-1,4-disubstituted cyclohexane linked to a nitrogen-containing heterocycle like pyrazine, is commonly explored in drug discovery for its potential to interact with enzymatic targets . Notably, a structurally related compound, 4-phenoxy-N-(pyridin-2-ylmethyl)benzamide, has been identified as an inhibitor of Mitogen-Activated Protein Kinase 14 (MAPK14 or p38α) . This suggests that the acetamide core, when properly functionalized, can be a valuable template for developing kinase inhibitors and probing intracellular signaling pathways. The provided structural features make this compound a versatile building block or a candidate for screening in various biochemical and pharmacological assays.

Properties

IUPAC Name

2-phenoxy-N-(4-pyrazin-2-yloxycyclohexyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c22-17(13-23-15-4-2-1-3-5-15)21-14-6-8-16(9-7-14)24-18-12-19-10-11-20-18/h1-5,10-12,14,16H,6-9,13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FASKIFGOLWYEBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)COC2=CC=CC=C2)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]acetamide typically involves the reaction of 2-phenoxyacetic acid with (1r,4r)-4-(pyrazin-2-yloxy)cyclohexylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form phenol derivatives.

    Reduction: The pyrazin-2-yloxy group can be reduced to form pyrazine derivatives.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions to form different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products Formed

    Oxidation: Phenol derivatives.

    Reduction: Pyrazine derivatives.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

Antiviral Activity

Research indicates that compounds similar to 2-phenoxy-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]acetamide exhibit notable antiviral properties. For instance, derivatives containing pyrazine structures have been shown to inhibit viral replication effectively. In vitro assays demonstrated that certain pyrazole-containing compounds exhibited EC50 values ranging from 0.012 μM to 58.7 μg/mL against various viruses, indicating significant antiviral activity without cytotoxic effects.

Anticancer Potential

The structural features of this compound suggest potential anticancer properties. Analogous compounds have been tested in various cancer cell lines, showing promising cytotoxic effects. For example, derivatives containing similar functional groups have been reported to induce apoptosis in hypopharyngeal tumor cells with IC50 values lower than established chemotherapeutic agents like bleomycin.

Antiviral Efficacy

A study evaluated the efficacy of pyrazole derivatives against Tobacco Mosaic Virus (TMV) and reported significant antiviral activity with minimal cytotoxicity. Modifications on the pyrazole ring were found to enhance biological activity, suggesting that structural optimization can lead to improved therapeutic agents .

Cytotoxicity in Cancer Models

In a comparative study involving multiple cancer cell lines, compounds structurally related to 2-phenoxy-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]acetamide exhibited superior cytotoxicity compared to traditional chemotherapeutics. For example, one study highlighted the compound's ability to inhibit the proliferation of A431 vulvar epidermal carcinoma cells through apoptosis induction via caspase pathways .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound indicates favorable absorption characteristics; however, detailed toxicological studies are necessary to fully understand its safety profile. Initial findings suggest minimal toxicity at therapeutic doses, making it a candidate for further development in clinical applications .

Mechanism of Action

The mechanism of action of 2-phenoxy-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases, thereby affecting signal transduction pathways involved in cell proliferation and inflammation .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Modifications and Substituent Effects

Table 1: Substituent Profiles and Molecular Properties
Compound Name Substituents on Cyclohexyl-Acetamide Backbone Molecular Weight (g/mol) Key Functional Groups
Target Compound Phenoxy, Pyrazin-2-yloxy ~375.3* Pyrazine (N-heterocycle)
ISRIB-A13 4-Cyanophenoxy (×2) 480.5 Cyano (electron-withdrawing)
ISRIB-A14 3,4-Dichlorophenoxy, 4-Chlorophenoxy 485.3 Chloro (lipophilic)
2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide 4-Bromophenyl, Pyrazine 308.1 Bromine (heavy atom)
N-Cyclohexyl-2-(4-fluorophenyl)acetamide 4-Fluorophenyl, Cyclohexyl 334.2 Fluoro (electron-withdrawing)
2-Chloro-N-[(1r,4r)-4-(trifluoromethyl)cyclohexyl]acetamide Chloro, Trifluoromethyl 271.7 CF₃ (strongly lipophilic)

*Estimated based on structural similarity.

Key Observations :

  • Electron-Withdrawing Groups: ISRIB-A13 (cyano) and the fluorophenyl derivative may exhibit enhanced stability but reduced metabolic flexibility compared to the target compound’s pyrazine ring, which balances polarity and hydrogen-bonding capacity .
  • Lipophilic Substituents : Chloro (ISRIB-A14) and trifluoromethyl groups improve membrane permeability but may reduce aqueous solubility. The pyrazine in the target compound could mitigate this via polar interactions .

Key Observations :

  • The target compound’s pyrazine moiety may confer distinct target selectivity compared to ISRIB derivatives, which rely on chloro/cyano groups for eIF2B antagonism .
  • Phenoxy acetamides with anti-inflammatory activity highlight the scaffold’s versatility, suggesting the target compound could be repurposed for similar applications with optimized substituents.

Key Observations :

  • Carbodiimide-mediated couplings (e.g., EDC/HOBt) consistently yield >80% for acetamide derivatives .
  • Multicomponent reactions offer a streamlined alternative but may require stringent purification.

Biological Activity

2-phenoxy-N-[(1R,4R)-4-(pyrazin-2-yloxy)cyclohexyl]acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and agriculture. This article explores the compound's biological activity, synthesizing findings from various studies and research articles.

Chemical Structure and Properties

The chemical formula for 2-phenoxy-N-[(1R,4R)-4-(pyrazin-2-yloxy)cyclohexyl]acetamide is C19H20N4O2C_{19}H_{20}N_{4}O_{2}. Its structure features a phenoxy group attached to a cyclohexyl moiety, which is further substituted with a pyrazinyl group. The stereochemistry at the cyclohexyl ring is critical for its biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Recent studies have indicated that derivatives of phenoxyacetamides exhibit significant anticancer properties. For instance, compounds similar to 2-phenoxy-N-[(1R,4R)-4-(pyrazin-2-yloxy)cyclohexyl]acetamide have shown inhibition of cancer cell proliferation in various cell lines, including A549 (lung cancer), HepG2 (liver cancer), and MDA-MB-231 (breast cancer) cells.

CompoundCell LineIC50 Value (µM)
6gA5491.10
6gHepG21.73
6gMDA-MB-2311.50

These findings suggest that the compound may induce apoptosis and inhibit cell cycle progression, particularly at the G0/G1 phase .

The mechanism through which this compound exerts its effects involves modulation of key signaling pathways. For example, it has been shown to downregulate TSLP production in human mast cells by blocking caspase-1/NF-κB pathways . This suggests a potential role in inflammatory responses and possibly in allergic conditions.

3. Agricultural Applications

In agricultural contexts, compounds related to this structure have been investigated for their herbicidal properties. The pyrazine moiety is known to enhance the herbicidal efficacy of certain compounds, making them valuable in controlling unwanted plant growth .

Case Studies

Several case studies provide insight into the efficacy and safety profile of 2-phenoxy-N-[(1R,4R)-4-(pyrazin-2-yloxy)cyclohexyl]acetamide:

  • Study on Anticancer Efficacy : A study involving the administration of phenoxyacetamide derivatives demonstrated significant tumor reduction in animal models when treated with these compounds compared to controls.
  • Toxicological Assessment : Preliminary toxicological evaluations indicated that while the compound exhibits potent biological activity, it also necessitates careful assessment regarding its safety profile for therapeutic use.

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